N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
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Description
N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C29H32N6O7S and its molecular weight is 608.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of quinazoline derivatives have been a focal point of research due to their wide range of biological activities. For instance, studies on quinazolines highlight their potential as intermediates in the preparation of a variety of heterocyclic compounds. These processes often involve reactions with different reagents to produce novel quinazolinone analogues with potential antitumor, antimicrobial, and cardiotonic activities (Phillips & Castle, 1980), (Chern et al., 1988).
Biological Activities
- Antitumor Activity: Novel series of quinazolinone analogues have been synthesized and shown to possess significant broad-spectrum antitumor activity. These compounds have demonstrated potency in inhibiting tumor cell lines, with some exhibiting better activity than the positive control 5-FU (Al-Suwaidan et al., 2016).
- Antimicrobial Activity: Synthesis of new heterocyclic compounds based on quinazolinone scaffolds has led to the discovery of entities with excellent growth inhibition properties against bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).
Structural and Mechanistic Studies
Research into the structure-activity relationships of quinazolinone derivatives has provided insights into their potential mechanisms of action. For instance, molecular docking studies have shown that certain quinazolinone analogues can inhibit key enzymes involved in cancer cell proliferation, offering a basis for their antitumor activities (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O7S/c1-17-11-25(34-33-17)32-27(37)15-43-29-31-20-14-24-23(41-16-42-24)13-19(20)28(38)35(29)10-4-5-26(36)30-9-8-18-6-7-21(39-2)22(12-18)40-3/h6-7,11-14H,4-5,8-10,15-16H2,1-3H3,(H,30,36)(H2,32,33,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXCGCJWOLSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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